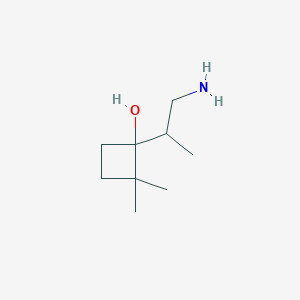

1-(1-Aminopropan-2-yl)-2,2-dimethylcyclobutan-1-ol

Description

1-(1-Aminopropan-2-yl)-2,2-dimethylcyclobutan-1-ol is a cyclobutane derivative featuring a 1-aminopropan-2-yl substituent and two methyl groups at the 2-position of the cyclobutane ring.

Properties

Molecular Formula |

C9H19NO |

|---|---|

Molecular Weight |

157.25 g/mol |

IUPAC Name |

1-(1-aminopropan-2-yl)-2,2-dimethylcyclobutan-1-ol |

InChI |

InChI=1S/C9H19NO/c1-7(6-10)9(11)5-4-8(9,2)3/h7,11H,4-6,10H2,1-3H3 |

InChI Key |

JOKMMZNSIFHWPE-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)C1(CCC1(C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Aminopropan-2-yl)-2,2-dimethylcyclobutan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethylcyclobutanone with 1-aminopropan-2-ol under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the hydroxyl group, facilitating the nucleophilic attack on the carbonyl carbon of the cyclobutanone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1-Aminopropan-2-yl)-2,2-dimethylcyclobutan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous ether.

Substitution: Acyl chlorides or anhydrides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of 1-(1-Aminopropan-2-yl)-2,2-dimethylcyclobutanone.

Reduction: Formation of 1-(1-Aminopropan-2-yl)-2,2-dimethylcyclobutan-1-amine.

Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

1-(1-Aminopropan-2-yl)-2,2-dimethylcyclobutan-1-ol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-Aminopropan-2-yl)-2,2-dimethylcyclobutan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclic Alcohols with Aminopropyl Substituents

1-(1-Aminobutan-2-yl)cyclopentan-1-ol

- Molecular Formula: C₉H₁₉NO

- Molecular Weight : 157.25 g/mol

- CAS Number : 19110-40-8

- Key Features: Cyclopentane ring, aminobutyl substituent.

- Applications : Used in pharmaceutical research for drug synthesis and material science for designing polymers with enhanced thermal stability .

- The longer aminobutyl chain may alter solubility and reactivity .

1-[(1-Aminopropan-2-yl)oxy]-3-methylbenzene

- Molecular Formula: C₁₀H₁₅NO

- Molecular Weight : 165.23 g/mol

- CAS Number : 6440-88-6

- Key Features: Benzene ring, ether-linked aminopropyl group.

- Applications : Serves as a building block in organic synthesis, particularly for aromatic compounds in agrochemicals .

- Comparison : The aromatic ring introduces π-π stacking interactions absent in cyclobutane derivatives, affecting electronic properties and stability.

Cyclobutane Derivatives

1-(1-Aminopropan-2-yl)-3-methylcyclobutan-1-ol

- Molecular Formula: C₈H₁₇NO

- Molecular Weight : 143.23 g/mol

- CAS Number : 1700507-40-9

- Key Features : Cyclobutane ring, methyl substituent at 3-position.

- This could influence its role in catalysis or as a chiral auxiliary .

Secondary Alcohols with Amino Groups

(S)-2-Amino-1,1-diphenylpropan-1-ol

- Molecular Formula: C₁₅H₁₇NO

- Molecular Weight : 227.30 g/mol

- Key Features : Diphenyl groups, secondary alcohol, chiral center.

- Applications : Used in asymmetric synthesis and chiral resolution studies .

- Comparison : The diphenyl groups enhance hydrophobicity, contrasting with the aliphatic cyclobutane in the target compound.

Data Table: Structural and Functional Comparison

Research Findings and Implications

Biological Activity

1-(1-Aminopropan-2-yl)-2,2-dimethylcyclobutan-1-ol, with the CAS number 1855494-23-3, is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Molecular Structure

The compound's molecular formula is with a molecular weight of 157.25 g/mol. Its structure consists of a cyclobutane ring substituted with an amino alcohol group, which may contribute to its biological properties.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 157.25 g/mol |

| CAS Number | 1855494-23-3 |

| Molecular Formula | C₉H₁₉NO |

Metabolism and Biochemical Pathways

Research indicates that compounds similar to this compound are metabolized by various microbial strains. For instance, studies on the metabolism of 1-aminopropan-2-ol by Pseudomonas putida suggest that it is processed through O-phosphorylation pathways leading to the formation of propionaldehyde and propionate . This metabolic pathway may also be relevant for understanding the biological activity of the target compound.

Enzymatic Activity

Enzymatic studies indicate that certain kinases are involved in the metabolism of amino alcohols like this compound. The enzyme activity peaks at specific pH levels and demonstrates substrate specificity towards various amino alcohols . The identification of these enzymes can provide insights into the potential biological roles of the compound.

Study on Microbial Metabolism

A notable study demonstrated that Pseudomonas sp. could utilize 1-aminopropan-2-ol as a carbon source. The findings revealed that during active growth, this strain could convert the amino alcohol into propionaldehyde, which was then further metabolized into other intermediates such as propionate and acetaldehyde . This suggests that similar metabolic pathways may exist for this compound.

Toxicological Profile

The toxicological profile of related compounds indicates moderate irritancy and potential toxicity upon exposure. For instance, 1-amino-2-propanol has been classified as a moderate skin irritant and poses risks upon ingestion or inhalation . Understanding the toxicity of structurally similar compounds can provide a baseline for evaluating the safety profile of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.